2,3-Dihydroxy-2-methylbutanoic acid (DG2MB) is a 3-hydroxy acid that serves as a by-product in the biosynthetic pathways of certain microorganisms like yeast. [] This pathway utilizes a 3-keto acid, specifically acetolactate, as an intermediate. [] DG2MB is formed from the undesirable conversion of acetolactate by the enzyme ketolacid reductase. []
2,3-Dihydroxy-2-methylbutanoic acid is a significant compound in organic chemistry, recognized for its unique structural features and potential applications. This compound is classified as a hydroxy acid due to the presence of two hydroxyl groups (-OH) and a carboxylic acid group (-COOH) in its molecular structure. It is also known for its role in various biochemical processes and its potential therapeutic applications.
The molecular formula of 2,3-dihydroxy-2-methylbutanoic acid is , with a molecular weight of approximately 130.13 g/mol. It is categorized under the broader classification of organic acids and is often studied in the context of metabolic pathways and synthetic organic chemistry. The compound can be sourced from various biological systems or synthesized through chemical reactions.
Several methods exist for synthesizing 2,3-dihydroxy-2-methylbutanoic acid, including:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and concentration to optimize yield and purity. For instance, using specific catalysts or microbial strains can significantly influence the efficiency of the conversion process.
The structure of 2,3-dihydroxy-2-methylbutanoic acid features a central carbon backbone with two hydroxyl groups attached to the second and third carbon atoms. The carboxylic acid functional group contributes to its acidic properties.
This structure allows for various interactions with biological molecules, making it a subject of interest in both synthetic and medicinal chemistry.
2,3-Dihydroxy-2-methylbutanoic acid participates in several chemical reactions:
The reactivity of 2,3-dihydroxy-2-methylbutanoic acid is influenced by its functional groups, allowing it to serve as a versatile intermediate in organic synthesis.
The mechanism by which 2,3-dihydroxy-2-methylbutanoic acid exerts its effects involves interaction with various enzymes and metabolic pathways. Its hydroxyl groups allow it to participate in hydrogen bonding and other interactions that facilitate biochemical transformations.
In metabolic pathways, this compound may act as an intermediate or cofactor in enzymatic reactions, contributing to processes such as energy metabolism or biosynthesis of other biomolecules.
Relevant data indicates that the compound's solubility and reactivity make it suitable for various applications in laboratory settings.
2,3-Dihydroxy-2-methylbutanoic acid (CAS 14868-24-7) is a branched-chain hydroxy fatty acid with the molecular formula C₅H₁₀O₄ and an average molecular weight of 134.13 g/mol. Its IUPAC name, 2,3-dihydroxy-2-methylbutanoic acid, reflects a carboxyl group, a tertiary alcohol at C-2, and a secondary alcohol at C-3. The SMILES notation (CC(O)C(C)(O)C(O)=O) and InChIKey (AOWPAWLEXIYETE-UHFFFAOYSA-N) unambiguously define its structure [1] [5] [7]. Stereochemically, it exhibits chirality at C-3, and the (2R)-stereoisomer (CAS 19451-56-0) has been documented in literature [4] [9]. The compound’s polar surface area (77.76 Ų) and three hydrogen-bond donors account for high water solubility (predicted 441 g/L) [1] [6].
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₅H₁₀O₄ |
Average Molecular Weight | 134.13 g/mol |
Monoisotopic Mass | 134.058 g/mol |
SMILES | CC(O)C(C)(O)C(O)=O |
InChIKey | AOWPAWLEXIYETE-UHFFFAOYSA-N |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 4 |
While complete biosynthetic routes in eukaryotes remain under investigation, this acid is established as a microbial metabolite. It arises from branched-chain amino acid (e.g., valine) catabolism or via enzymatic oxidation of 2-methylbutanoic acid precursors. The presence of hydroxyl groups at both C-2 and C-3 positions suggests roles in redox balancing or stress responses in microorganisms [1] [6]. Its detection in fermented beverages (Section 1.3) further supports microbial origins.
This compound is a trace component in fermented foods and beverages, notably wines, as identified via metabolomic profiling. It is cataloged in the Human Metabolome Database (HMDB ID: HMDB0029576) and FooDB (ID: FDB000732) as a food constituent, though typically "detected but not quantified" [1] [6]. Its occurrence in wine correlates with microbial activity during fermentation, though concentrations are influenced by grape varietals and yeast strains. No plant or animal biosynthetic studies are reported, implying microbial production is the primary natural source [6].
Table 2: Natural Distribution and Identifiers
Source | Identifier/Location | Remarks |
---|---|---|
Alcoholic Beverages | FooDB: FDB000732 | Detected in wine; microbial origin |
Metabolite Databases | HMDB: HMDB0029576 | Status: Detected but not Quantified |
Lipid Classification | LIPID MAPS: LMFA01050468 | Class: Hydroxy fatty acids |
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